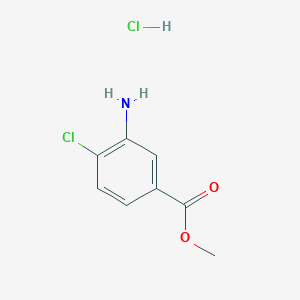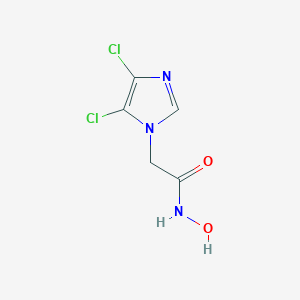
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride, also known as Methyl 3-amino-4-chlorobenzoate hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 224.12 g/mol. In
Wissenschaftliche Forschungsanwendungen
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride has several potential scientific research applications. One of the most significant applications is in the field of organic synthesis, where it can be used as a starting material for the synthesis of other compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 3-Amino-4-chlorobenzoic acid methyl ester hydrochloride is not well understood, but it is believed to be involved in the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have significant physiological effects.
Biochemische Und Physiologische Effekte
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride has several biochemical and physiological effects. It has been shown to have significant antioxidant activity, which can be beneficial in the prevention of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory activity, which can be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-Amino-4-chlorobenzoic acid methyl ester hydrochloride is its high purity, which makes it an excellent starting material for the synthesis of other compounds. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of this compound is its limited solubility in some solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Amino-4-chlorobenzoic acid methyl ester hydrochloride. One of the most significant areas of research is in the development of new compounds that are derived from this compound. Additionally, there is potential for research on the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for research on the synthesis of this compound using alternative methods that are more environmentally friendly and sustainable.
Conclusion:
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride is a chemical compound that has significant potential in scientific research. Its high purity, ease of synthesis, and potential applications in various fields make it an attractive option for researchers. Further research is needed to explore its potential applications fully, but the current research suggests that it may have significant biochemical and physiological effects.
Synthesemethoden
The synthesis of 3-Amino-4-chlorobenzoic acid methyl ester hydrochloride can be achieved by reacting 3-amino-4-chlorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified using a recrystallization process to obtain a pure white crystalline powder.
Eigenschaften
CAS-Nummer |
161796-15-2 |
|---|---|
Produktname |
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride |
Molekularformel |
C8H9Cl2NO2 |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
methyl 3-amino-4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,10H2,1H3;1H |
InChI-Schlüssel |
IOUBMFSWJJVNTE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
Synonyme |
3-AMINO-4-CHLOROBENZOIC ACID METHYL ESTER HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)



